N,N-Dimethyl-[3,3'-bipyridin]-6-amine
Overview
Description
N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
One method for the synthesis of N,N-dimethylaniline involves the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis
The molecular structure of N,N-Dimethylaniline consists of a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis
N,N-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis
N,N-Dimethylaniline is a colorless liquid when pure, with an amine-like odor. It has a density of 0.956 g/mL and a boiling point of 194 °C .Scientific Research Applications
Synthesis and Ligand Applications
Synthesis of Functionalized Bipyridines : An efficient synthesis method for 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine, suitable for conjugation to biological material and construction of complex architectures like bifunctional lanthanide chelators and luminophoric biolabels, was described by Havas et al. (2009) in their study (Havas, Leygue, Danel, Mestre, Galaup, & Picard, 2009).
Photophysical Properties in Metal Complexes : Sakai et al. (2006) reported on a tris(2,2'-bipyridine)ruthenium(II) derivative with enhanced MLCT luminescence upon platination, relevant in visible-light-induced DNA scission (Sakai, Ozawa, Yamada, Tsubomura, Hara, Higuchi, & Haga, 2006).
Microwave-Assisted Amination : Samadi et al. (2011) developed a microwave-assisted synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives, highlighting an efficient and quick method without transition-metal catalysts (Samadi, Silva, Chioua, Carreiras, & Marco-Contelles, 2011).
Catalysis
Catalysis in Polymer Synthesis : Kim et al. (2018) explored aromatic amine ligands with copper(I) chloride for polymerizing 2,6-dimethylphenol, finding the 4-aminopyridine/Cu(I) system to be highly efficient (Kim, Shin, Kim, Kim, & Kim, 2018).
Catalytic Activity in Transfer Hydrogenation : The study by Gichumbi, Omondi, and Friedrich (2016) showcased osmium(II) complexes with bidentate N,N-chelating ligands as effective catalysts for the transfer hydrogenation of ketones (Gichumbi, Omondi, & Friedrich, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWREHTGVWRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639930 | |
Record name | N,N-Dimethyl[3,3'-bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-[3,3'-bipyridin]-6-amine | |
CAS RN |
882864-93-9 | |
Record name | N,N-Dimethyl[3,3'-bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DIMETHYLAMINO-3,3'BIPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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